N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide is an organic compound that features a bipyridine moiety linked to a fluorobenzamide group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, materials science, and medicinal chemistry due to their ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide typically involves the coupling of a bipyridine derivative with a fluorobenzamide precursor. One common method is the use of Suzuki coupling, where a boronic acid derivative of bipyridine reacts with a halogenated fluorobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs large-scale coupling reactions using automated reactors. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide involves its ability to coordinate with metal ions, forming stable complexes that can modulate the activity of metal-dependent enzymes or proteins. The bipyridine moiety acts as a chelating agent, binding to metal ions and altering their electronic properties. This can lead to changes in the activity of the target enzyme or protein, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties but different electronic characteristics.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different spatial arrangement and electronic properties.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes or materials with tailored electronic properties .
Properties
IUPAC Name |
3-fluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-16-3-1-2-15(11-16)18(23)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIXBKZDSOOMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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